molecular formula C5H3I2N B048462 2,5-Diiodopyridine CAS No. 116195-81-4

2,5-Diiodopyridine

Cat. No.: B048462
CAS No.: 116195-81-4
M. Wt: 330.89 g/mol
InChI Key: YHWFCFIXXMXRBF-UHFFFAOYSA-N
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Description

2,5-Diiodopyridine is an organic compound with the molecular formula C5H3I2N. It is a derivative of pyridine, where two hydrogen atoms at positions 2 and 5 on the pyridine ring are replaced by iodine atoms. This compound is known for its yellow crystalline appearance and is insoluble in water but soluble in organic solvents such as alcohol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 2,5-Diiodopyridine involves the reaction of 1-bromo-2,5-diiodobenzene with pyridine under basic conditions. This process is a type of electrophilic substitution reaction where the bromine atom is replaced by a pyridine ring .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diiodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    2,5-Dibromopyridine: Similar in structure but with bromine atoms instead of iodine.

    2,5-Dichloropyridine: Contains chlorine atoms instead of iodine.

    2,5-Difluoropyridine: Contains fluorine atoms instead of iodine.

Uniqueness: 2,5-Diiodopyridine is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic applications where other halogenated pyridines may not be as effective .

Properties

IUPAC Name

2,5-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2N/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWFCFIXXMXRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401161
Record name 2,5-Diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116195-81-4
Record name 2,5-Diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-diiodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2,5-diiodopyridine influence its ability to form halogen bonds in copper(I) complexes?

A1: The iodine atoms in this compound play a crucial role in forming halogen bonds with copper(I)-bound halide ions. Research has shown that these C−I···A–Cu halogen bonds are stronger than C−I···I’–C interactions observed between two this compound ligands . Interestingly, the strength of these halogen bonds can be influenced by the substituent at the 2-position of the pyridine ring. For instance, a fluorine atom at the 2-position, due to its electron-withdrawing nature, leads to shorter and stronger C5−I5···I–Cu and C5−Br5···Br–Cu bonds compared to chlorine at the same position . This highlights the significance of structural modifications in fine-tuning the interaction strength and potentially impacting the properties of resulting complexes.

Q2: Can this compound be used as a starting material for the synthesis of polymeric materials?

A2: Yes, this compound can act as a precursor for constructing nitrogen-containing poly(p-phenylene) (PPP) films through an electrochemical cathodic-dehalogenation polymerization method . This polymerization process results in a material termed CityU-23, a polypyridine, which can be deposited in situ on various conductive substrates like silicon, gold, and nickel. This characteristic is particularly promising for potential applications in electronic devices .

Q3: What is the significance of polymorphism in complexes involving this compound?

A3: Polymorphism plays a key role in influencing the solid-state properties of compounds. In the case of [Cu(this compound)2Cl2] and [Cu(this compound)2Br2], two polymorphs of each complex have been identified and characterized . This is significant because the existence of different crystal structures for the same chemical composition can lead to variations in crucial properties such as solubility, stability, and even reactivity. This emphasizes the importance of understanding and controlling polymorphism in the development of materials with desired properties.

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